![molecular formula C15H20BrN3OS B2864533 (5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310207-06-6](/img/structure/B2864533.png)
(5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Antioxidant Properties
Research on bromination of diphenylmethane derivatives, including the synthesis of bromophenols, indicates that these compounds exhibit significant antioxidant power. For instance, Balaydın et al. (2010) synthesized bromophenols through bromination and demonstrated their effective antioxidant properties using various in vitro assays. These findings suggest that structurally related compounds, such as "(5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone," may also possess antioxidant properties or could be synthesized through similar bromination reactions (Balaydın et al., 2010).
Carbonic Anhydrase Inhibitory Properties
Another area of interest is the carbonic anhydrase inhibitory properties of bromophenols. Balaydın et al. (2012) synthesized new bromophenols and investigated their inhibition of the human cytosolic carbonic anhydrase II isozyme. Some of these compounds showed effective inhibitory activity, indicating potential applications in treating conditions such as glaucoma, epilepsy, and osteoporosis. This research suggests that bromine-substituted compounds might serve as leads for generating novel inhibitors with therapeutic applications (Balaydın et al., 2012).
Synthesis and Biological Activities
The synthesis of bromine-substituted compounds often involves intricate pathways that can lead to products with significant biological activities. For instance, Hirokawa et al. (2000) described the efficient synthesis of a bromine-substituted pyridine derivative, showcasing the methodological advancements in synthesizing complex molecules that could act as dopamine and serotonin receptors antagonists. This highlights the potential for synthesizing and exploring the biological activities of related compounds, including "(5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" (Hirokawa et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3OS/c16-13-8-12(9-17-10-13)15(20)19-4-1-3-18(5-6-19)14-2-7-21-11-14/h8-10,14H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJXUDHDOFTOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CN=C2)Br)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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